Succinimidyl 6-(biotinamido)hexanoate
Overview
Description
Succinimidyl 6-(biotinamido)hexanoate is a complex organic compound with a unique structure. It is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .
Mechanism of Action
Target of Action
The primary target of Succinimidyl 6-(biotinamido)hexanoate, also known as 2,5-Dioxopyrrolidin-1-yl 6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanoate or Nhs-LC-biotin, are primary amines (-NH2), such as the side-chain of lysine (K) residues and the N-terminus of polypeptides .
Mode of Action
This compound interacts with its targets by forming stable amide bonds. This compound is an NHS-ester activated biotinylation reagent that reacts efficiently with primary amino groups in alkaline buffers .
Pharmacokinetics
It’s known that this compound must be dissolved in organic solvents such as dmso or dmf before further dilution in aqueous buffers .
Result of Action
The result of the action of this compound is the successful biotinylation of proteins. The labeled proteins can then be purified from unlabeled proteins using immobilized streptavidin and avidin affinity gels, and they may be detected easily in ELISA, dot blot, or Western blot applications using streptavidin or avidin-conjugated probes .
Action Environment
Environmental factors that influence the action, efficacy, and stability of this compound include the pH of the buffer used for the reaction and the solvent used for dissolving the compound. The compound reacts efficiently with primary amino groups in alkaline buffers . Furthermore, it must be dissolved in organic solvents before further dilution in aqueous buffers .
Biochemical Analysis
Biochemical Properties
Succinimidyl 6-(biotinamido)hexanoate is an amine-reactive biotinylation agent . It reacts with primary amines to form stable amide bonds, releasing N-hydroxysuccinimide . This property allows it to bind to various biomolecules, including enzymes and proteins, and modify their biochemical properties .
Cellular Effects
The cellular effects of this compound are primarily due to its ability to biotinylate proteins. Biotinylation can affect protein function, influencing cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the proteins that are biotinylated.
Molecular Mechanism
At the molecular level, this compound exerts its effects by forming covalent bonds with primary amines on proteins . This can lead to changes in protein conformation and function, potentially affecting enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable and does not degrade rapidly . Long-term effects on cellular function can be observed in in vitro or in vivo studies, but these effects will depend on the specific experimental conditions and the proteins that are biotinylated.
Metabolic Pathways
This compound is involved in the biotinylation of proteins, a post-translational modification . This can affect various metabolic pathways, depending on the proteins that are biotinylated. The compound may interact with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels.
Subcellular Localization
The subcellular localization of this compound will depend on the proteins it biotinylates. Biotinylated proteins may be directed to specific compartments or organelles based on their targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Succinimidyl 6-(biotinamido)hexanoate typically involves a multi-step process. One common method includes the coupling of 2,5-dioxopyrrolidin-1-yl with a hexanoate derivative under optimized conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with stringent control over reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Succinimidyl 6-(biotinamido)hexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amide and ester functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Succinimidyl 6-(biotinamido)hexanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the production of advanced materials and polymers
Comparison with Similar Compounds
Similar Compounds
2,5-Dioxopyrrolidin-1-yl acrylate: Another compound with a similar core structure but different functional groups.
Benzyl 2,5-dioxopyrrolidin-1-yl carbonate: Shares the 2,5-dioxopyrrolidin-1-yl moiety but has a benzyl group instead of the hexanoate derivative
Uniqueness
What sets Succinimidyl 6-(biotinamido)hexanoate apart is its unique combination of functional groups, which confer specific reactivity and biological activity. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O6S/c25-15(7-4-3-6-14-19-13(12-31-14)22-20(29)23-19)21-11-5-1-2-8-18(28)30-24-16(26)9-10-17(24)27/h13-14,19H,1-12H2,(H,21,25)(H2,22,23,29)/t13-,14-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGHPGOONBRLCX-NJSLBKSFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90992728 | |
Record name | N-{6-[(2,5-Dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}-5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90992728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72040-63-2 | |
Record name | NHS-LC-Biotin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72040-63-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Succinimidyl-6-biotinamide hexanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072040632 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-{6-[(2,5-Dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}-5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90992728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Nhs-LC-biotin?
A1: Nhs-LC-biotin is a reactive biotinylation reagent that primarily targets primary amines, most commonly found on lysine residues in proteins. [, , ] It forms a stable amide bond with these amines, covalently attaching biotin to the target protein. [, ]
Q2: How does the spacer arm in Nhs-LC-biotin influence its activity?
A2: The "LC" in Nhs-LC-biotin stands for "long chain," referring to the aminocaproic acid spacer arm present in the molecule. [, , ] This spacer arm reduces steric hindrance, allowing for more efficient biotinylation of target proteins compared to shorter-chain analogs. [, ] It also influences the reagent's membrane permeability. []
Q3: What are the downstream effects of protein biotinylation using Nhs-LC-biotin?
A3: Biotinylation with Nhs-LC-biotin allows for the detection and purification of target proteins using the strong affinity interaction between biotin and streptavidin. [, , , , , , ] This interaction can be utilized for various applications like protein purification, western blotting, ELISA, and studying protein interactions. [, , , , , ]
Q4: Can Nhs-LC-biotin be used to study cell surface proteins?
A4: Yes, Nhs-LC-biotin is commonly used for cell surface biotinylation due to its limited membrane permeability. [, , , ] By treating intact cells with Nhs-LC-biotin, only surface-exposed proteins are biotinylated, enabling researchers to study the composition and dynamics of the plasma membrane. [, ]
Q5: Can Nhs-LC-biotin be used to study intracellular proteins?
A5: While Nhs-LC-biotin has limited membrane permeability, it can still label intracellular proteins, particularly in damaged or permeable cells. [] This requires careful experimental controls, including the removal of permeable cells, to ensure accurate results when studying specific protein populations. []
Q6: What is the molecular formula and weight of Nhs-LC-biotin?
A6: The molecular formula of Nhs-LC-biotin is C19H30N4O6S. Its molecular weight is 442.54 g/mol.
Q7: Under what conditions is Nhs-LC-biotin most stable?
A7: Nhs-LC-biotin is generally stored as a lyophilized powder at -20°C. It is crucial to protect it from moisture and light to maintain its reactivity. [] Once reconstituted, solutions are typically prepared in anhydrous solvents like DMSO or DMF and used immediately. []
Q8: Does Nhs-LC-biotin have any catalytic properties?
A9: Nhs-LC-biotin is not a catalyst. It acts as a covalent labeling reagent, forming a stable amide bond with primary amines. [, ]
Q9: How does the structure of Nhs-LC-biotin contribute to its specificity for primary amines?
A11: The N-hydroxysuccinimide (NHS) ester group in Nhs-LC-biotin is highly reactive towards primary amines. [, ] This reactivity stems from the electron-withdrawing properties of the NHS ring, making the carbonyl carbon susceptible to nucleophilic attack by the amine group. []
Q10: What is the effect of modifying the spacer arm length in Nhs-LC-biotin?
A12: Modifying the spacer arm length can significantly impact the reagent's properties. [, ] Shorter spacer arms can lead to steric hindrance, reducing labeling efficiency, while longer spacer arms might improve accessibility to buried residues or increase membrane permeability. [, , ] For example, sulfo-NHS-SS-biotin with a disulfide spacer arm showed higher membrane permeability compared to Nhs-LC-biotin. []
Q11: How stable is Nhs-LC-biotin in solution?
A13: Nhs-LC-biotin is susceptible to hydrolysis in aqueous solutions. [] Therefore, it is crucial to prepare fresh solutions immediately before use and to minimize exposure to moisture. []
Q12: What are the safety precautions for handling Nhs-LC-biotin?
A14: Nhs-LC-biotin should be handled with care, like other laboratory chemicals. It is recommended to wear appropriate personal protective equipment, including gloves and eye protection, to avoid skin and eye contact. []
Q13: How are proteins biotinylated with Nhs-LC-biotin typically analyzed?
A15: Biotinylated proteins are commonly analyzed using techniques like SDS-PAGE followed by Western blotting with streptavidin conjugates for detection. [, , , , , ] Mass spectrometry can be employed to identify specific biotinylation sites within the protein sequence. [, , ]
Q14: How can I confirm the specificity of Nhs-LC-biotin labeling?
A14: Control experiments are crucial for confirming labeling specificity. These may include:
- Analyzing subcellular fractions: This confirms the localization of biotinylated proteins (e.g., cell surface vs. intracellular). [, , , ]
Q15: Are there any alternatives to Nhs-LC-biotin for protein biotinylation?
A15: Yes, several alternative biotinylation reagents are available, each with specific advantages and disadvantages:
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